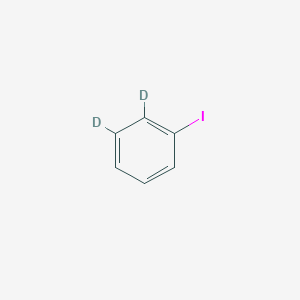Iodobenzene-3,5-d2
CAS No.: 51209-48-4
Cat. No.: VC7928711
Molecular Formula: C6H5I
Molecular Weight: 206.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51209-48-4 |
|---|---|
| Molecular Formula | C6H5I |
| Molecular Weight | 206.02 g/mol |
| IUPAC Name | 1,2-dideuterio-3-iodobenzene |
| Standard InChI | InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i2D,4D |
| Standard InChI Key | SNHMUERNLJLMHN-XRIVEGAOSA-N |
| Isomeric SMILES | [2H]C1=CC=CC(=C1[2H])I |
| SMILES | C1=CC=C(C=C1)I |
| Canonical SMILES | C1=CC=C(C=C1)I |
Introduction
Chemical Identity and Structural Characteristics
Iodobenzene-3,5-d2 belongs to the class of deuterated aromatic compounds, where selective deuteration alters molecular behavior without significantly affecting chemical reactivity. Its systematic name, benzene-1,3-d₂-5-iodo, reflects the positions of deuterium substitution . The molecular formula C₆H₃D₂I distinguishes it from non-deuterated iodobenzene (C₆H₅I), which has a molecular weight of 204.008 g/mol . Key identifiers include:
Deuterium incorporation at the 3 and 5 positions introduces isotopic symmetry, reducing the number of distinct proton environments in NMR spectra. This property is particularly advantageous for simplifying spectral analysis in reaction monitoring .
Synthesis and Isotopic Labeling Strategies
The synthesis of Iodobenzene-3,5-d2 typically involves two approaches: (1) direct deuterium incorporation during iodobenzene synthesis or (2) post-synthetic isotopic exchange. Recent advancements in aryl iodide synthesis, such as the Cs₂CO₃/DMSO-mediated reaction of arylhydrazines with iodine , provide a foundation for deuteration strategies.
Direct Synthesis via Arylhydrazine Iodination
In a model reaction, 4-chlorophenylhydrazine hydrochloride reacts with iodine in dimethyl sulfoxide (DMSO) at 60°C under aerobic conditions to yield 1-chloro-4-iodobenzene . Adapting this method for deuterated analogs likely involves deuterated precursors or solvents. For example, using CD₃CO₂D (deuterated acetic acid) as a deuterium source enables selective incorporation via acid-catalyzed exchange .
Table 1. Optimization of Deuterium Incorporation in Aryl Iodides
Post-Synthetic Deuterium Exchange
Physicochemical Properties
Deuteration marginally increases molecular mass and alters vibrational frequencies, impacting spectroscopic and thermodynamic properties.
Table 2. Comparative Properties of Iodobenzene and Iodobenzene-3,5-d2
The 0.5% increase in molecular weight reduces the vapor pressure slightly, affecting distillation and sublimation behavior. Deuterium’s lower zero-point energy also stabilizes the C–D bond, making it less reactive than C–H in radical processes .
Applications in Research and Industry
NMR Spectroscopy
Deuteration simplifies ¹H NMR spectra by eliminating signals from substituted positions. For Iodobenzene-3,5-d2, the remaining aromatic protons (H-2, H-4, and H-6) produce distinct doublets due to coupling with adjacent deuterons . This feature aids in reaction monitoring, particularly in metal-catalyzed cross-coupling reactions where iodine acts as a directing group.
Isotopic Tracing
In pharmaceutical synthesis, deuterated compounds like Iodobenzene-3,5-d2 serve as tracers to study metabolic pathways. For example, incorporating deuterium into drug candidates allows researchers to track biodistribution using mass spectrometry .
Kinetic Isotope Effect (KIE) Studies
The C–D bond’s increased strength relative to C–H (∼5–6 kcal/mol) creates measurable KIEs in reaction rate studies. Iodobenzene-3,5-d2 enables precise measurement of deuterium’s impact on reaction mechanisms, particularly in electrophilic aromatic substitutions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume